

AMG-076 free base and energy homeostasis

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Compound of Interest

Compound Name: AMG-076 free base

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An In-depth Technical Guide on **AMG-076 Free Base** and its Role in Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) and its primary receptor, MCHR1, are pivotal components in the central regulation of energy homeostasis. The MCH/MCHR1 signaling pathway is a key driver of food intake and a modulator of energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of AMG-076, a potent and selective small molecule antagonist of MCHR1. We will delve into its mechanism of action, summarize preclinical data from rodent and primate models, detail relevant experimental protocols, and visualize the core signaling pathways. While the clinical development of AMG-076 was discontinued, the extensive preclinical research offers valuable insights into the therapeutic potential of MCHR1 antagonism for metabolic disorders.^{[1][2]}

Introduction: The MCH System and Energy Homeostasis

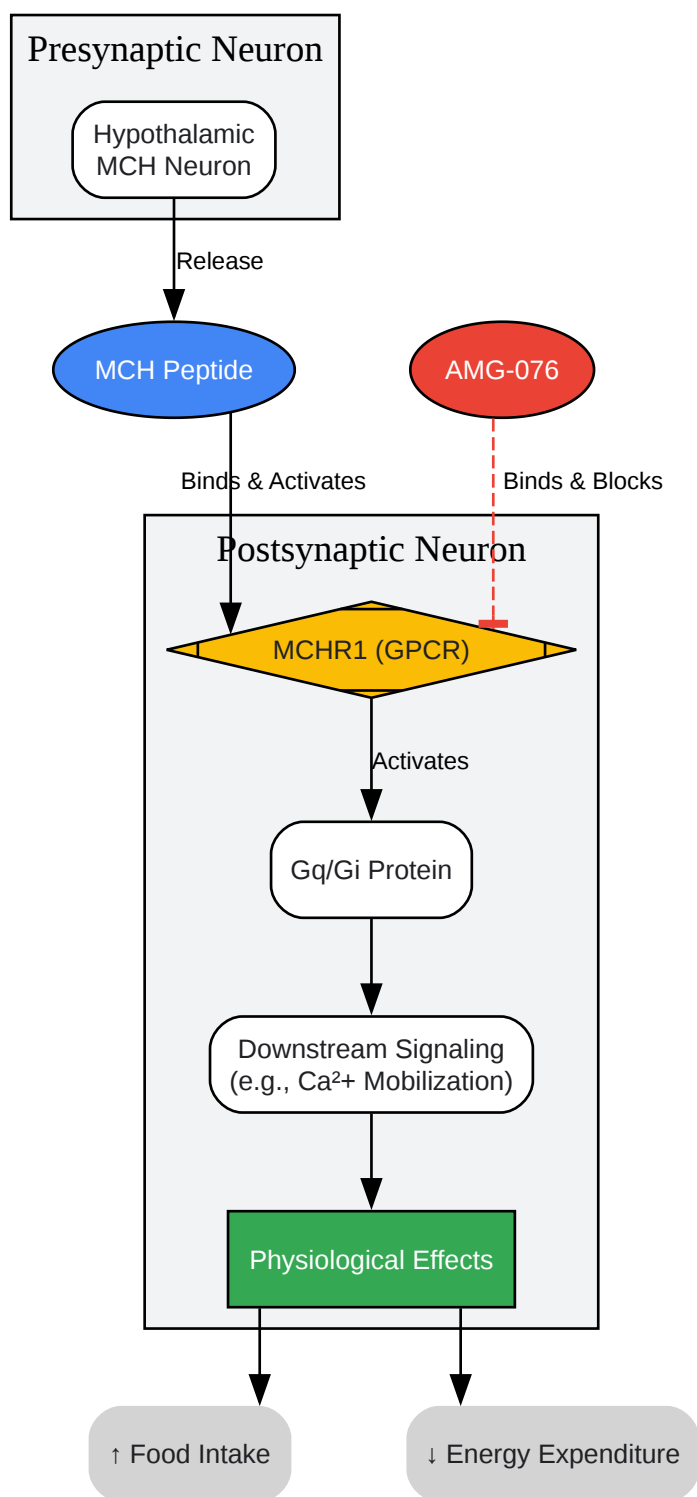
Melanin-concentrating hormone (MCH) is a neuropeptide synthesized predominantly in the hypothalamus, a critical brain region for regulating energy balance.^[3] MCH exerts its effects by binding to G protein-coupled receptors (GPCRs), with MCHR1 being the principal receptor in rodents.^{[3][4]} Activation of the MCH/MCHR1 pathway is orexigenic, meaning it stimulates food intake. Furthermore, this system influences energy expenditure. Genetic studies have

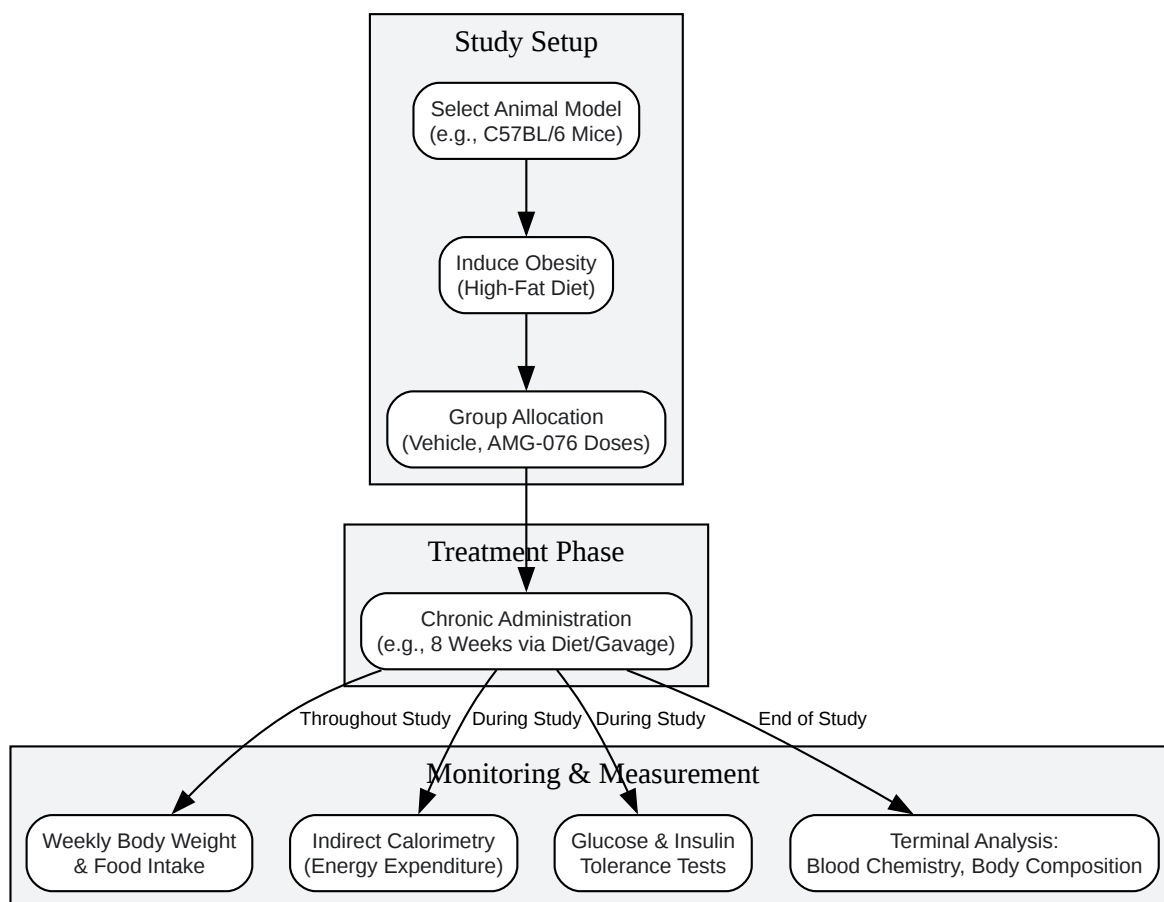
substantiated this role; mice lacking MCH or MCHR1 are lean, resistant to diet-induced obesity, and exhibit an increased metabolic rate. Consequently, antagonizing the MCHR1 receptor presents a promising pharmacological strategy for treating obesity and related metabolic conditions.

AMG-076 was identified as an orally bioavailable, potent, and selective MCHR1 antagonist. Preclinical studies have demonstrated its efficacy in reducing body weight gain and improving metabolic parameters in animal models of obesity.

Mechanism of Action of AMG-076

AMG-076 functions as a competitive antagonist at the MCHR1 receptor. By binding to MCHR1, it prevents the endogenous ligand, MCH, from activating the receptor. This blockade inhibits the downstream signaling cascade that normally promotes increased food intake and decreased energy expenditure. The result is a net negative energy balance, driven by a combination of reduced caloric intake and increased metabolic rate, leading to weight loss and improvements in metabolic health. The effects of AMG-076 are specifically mediated through MCHR1, as they are absent in MCHR1 knockout mice.





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